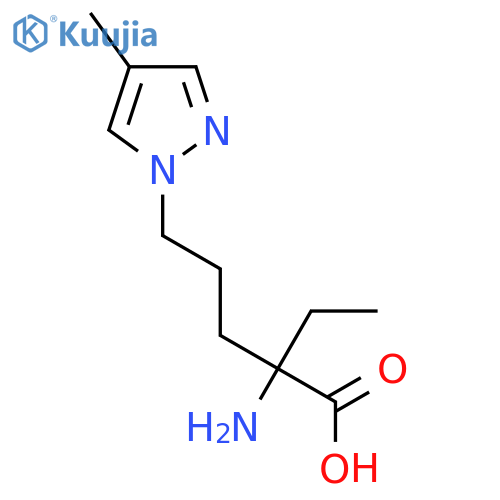

Cas no 1694866-40-4 (2-amino-2-ethyl-5-(4-methyl-1H-pyrazol-1-yl)pentanoic acid)

2-amino-2-ethyl-5-(4-methyl-1H-pyrazol-1-yl)pentanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-amino-2-ethyl-5-(4-methyl-1H-pyrazol-1-yl)pentanoic acid

- EN300-1140269

- 1694866-40-4

-

- インチ: 1S/C11H19N3O2/c1-3-11(12,10(15)16)5-4-6-14-8-9(2)7-13-14/h7-8H,3-6,12H2,1-2H3,(H,15,16)

- InChIKey: RRKPEMLOGMUFOP-UHFFFAOYSA-N

- ほほえんだ: OC(C(CC)(CCCN1C=C(C)C=N1)N)=O

計算された属性

- せいみつぶんしりょう: 225.147726857g/mol

- どういたいしつりょう: 225.147726857g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 6

- 複雑さ: 247

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.6

- トポロジー分子極性表面積: 81.1Ų

2-amino-2-ethyl-5-(4-methyl-1H-pyrazol-1-yl)pentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1140269-5.0g |

2-amino-2-ethyl-5-(4-methyl-1H-pyrazol-1-yl)pentanoic acid |

1694866-40-4 | 5g |

$4184.0 | 2023-05-23 | ||

| Enamine | EN300-1140269-1g |

2-amino-2-ethyl-5-(4-methyl-1H-pyrazol-1-yl)pentanoic acid |

1694866-40-4 | 95% | 1g |

$1272.0 | 2023-10-26 | |

| Enamine | EN300-1140269-0.05g |

2-amino-2-ethyl-5-(4-methyl-1H-pyrazol-1-yl)pentanoic acid |

1694866-40-4 | 95% | 0.05g |

$1068.0 | 2023-10-26 | |

| Enamine | EN300-1140269-0.1g |

2-amino-2-ethyl-5-(4-methyl-1H-pyrazol-1-yl)pentanoic acid |

1694866-40-4 | 95% | 0.1g |

$1119.0 | 2023-10-26 | |

| Enamine | EN300-1140269-10.0g |

2-amino-2-ethyl-5-(4-methyl-1H-pyrazol-1-yl)pentanoic acid |

1694866-40-4 | 10g |

$6205.0 | 2023-05-23 | ||

| Enamine | EN300-1140269-0.25g |

2-amino-2-ethyl-5-(4-methyl-1H-pyrazol-1-yl)pentanoic acid |

1694866-40-4 | 95% | 0.25g |

$1170.0 | 2023-10-26 | |

| Enamine | EN300-1140269-0.5g |

2-amino-2-ethyl-5-(4-methyl-1H-pyrazol-1-yl)pentanoic acid |

1694866-40-4 | 95% | 0.5g |

$1221.0 | 2023-10-26 | |

| Enamine | EN300-1140269-1.0g |

2-amino-2-ethyl-5-(4-methyl-1H-pyrazol-1-yl)pentanoic acid |

1694866-40-4 | 1g |

$1442.0 | 2023-05-23 | ||

| Enamine | EN300-1140269-2.5g |

2-amino-2-ethyl-5-(4-methyl-1H-pyrazol-1-yl)pentanoic acid |

1694866-40-4 | 95% | 2.5g |

$2492.0 | 2023-10-26 | |

| Enamine | EN300-1140269-10g |

2-amino-2-ethyl-5-(4-methyl-1H-pyrazol-1-yl)pentanoic acid |

1694866-40-4 | 95% | 10g |

$5467.0 | 2023-10-26 |

2-amino-2-ethyl-5-(4-methyl-1H-pyrazol-1-yl)pentanoic acid 関連文献

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

8. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

2-amino-2-ethyl-5-(4-methyl-1H-pyrazol-1-yl)pentanoic acidに関する追加情報

Exploring the Versatile Applications of 2-amino-2-ethyl-5-(4-methyl-1H-pyrazol-1-yl)pentanoic acid (CAS No. 1694866-40-4) in Modern Chemistry

The compound 2-amino-2-ethyl-5-(4-methyl-1H-pyrazol-1-yl)pentanoic acid (CAS No. 1694866-40-4) has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and biochemical research. This amino acid derivative combines a pyrazole ring with an ethyl-substituted amino acid backbone, creating a molecule with intriguing properties that researchers are actively exploring. Its molecular formula C11H19N3O2 and molecular weight of 225.29 g/mol make it an interesting target for drug discovery and development.

One of the most searched questions about this compound relates to its synthetic pathways. The synthesis of 2-amino-2-ethyl-5-(4-methyl-1H-pyrazol-1-yl)pentanoic acid typically involves multi-step organic reactions, starting from readily available precursors. Researchers often employ peptide coupling strategies or ring formation reactions to construct the pyrazole moiety, followed by careful introduction of the amino acid functionality. The exact synthetic route may vary depending on the desired purity and yield, with many laboratories optimizing their own protocols for maximum efficiency.

In terms of physicochemical properties, this compound exhibits characteristics typical of both amino acids and heterocyclic compounds. Its solubility profile shows moderate solubility in polar organic solvents and limited solubility in water, which is an important consideration for formulation development. The presence of both acidic (carboxyl) and basic (amino) groups gives it amphoteric properties, allowing it to exist as different ionic species depending on the pH of the environment. These properties make it particularly interesting for drug delivery system research, where pH-dependent solubility can be advantageous.

The biological activity of 2-amino-2-ethyl-5-(4-methyl-1H-pyrazol-1-yl)pentanoic acid has become a hot topic in medicinal chemistry circles. Preliminary studies suggest potential interactions with various enzyme systems, particularly those involved in amino acid metabolism. Some researchers are investigating its possible role as a metabolic modulator or as a building block for novel peptide-based therapeutics. The pyrazole moiety, known for its presence in many bioactive compounds, may contribute to specific target binding, though detailed mechanism-of-action studies are still ongoing.

From a market perspective, the demand for specialty amino acids like this one has been steadily increasing. Pharmaceutical companies and research institutions are showing growing interest in custom amino acid derivatives for drug discovery programs. The global market for fine chemicals and research compounds has created opportunities for manufacturers specializing in such niche products. Current pricing and availability data indicate that 1694866-40-4 remains a relatively high-value compound due to its specialized nature and the complexity of its synthesis.

In biochemical research, this compound has found applications as a probe molecule for studying amino acid transport systems and as a potential enzyme inhibitor. Its structural similarity to natural amino acids, combined with the modified side chain, makes it particularly useful for investigating substrate specificity in various biological systems. Some recent publications have explored its use in structure-activity relationship studies, where subtle modifications to its structure can lead to significant changes in biological activity.

The stability and storage conditions for 2-amino-2-ethyl-5-(4-methyl-1H-pyrazol-1-yl)pentanoic acid are frequently searched topics among laboratory professionals. Proper handling typically requires storage at 2-8°C in a dry environment, protected from light and moisture. Like many amino acid derivatives, it may be susceptible to racemization under certain conditions, which is an important consideration for researchers requiring enantiomerically pure material. Stability studies suggest that the compound remains stable for extended periods when stored correctly, though regular quality control testing is recommended for critical applications.

Looking toward the future, computational chemistry approaches are being increasingly applied to understand and predict the behavior of this molecule. Molecular docking studies and quantum chemical calculations can provide valuable insights into its potential interactions with biological targets. These in silico methods, combined with experimental data, are helping researchers design more effective derivatives and understand the compound's structure-property relationships at a fundamental level.

For researchers considering working with 1694866-40-4, it's important to consult the latest safety data sheets and literature before beginning experiments. While not classified as hazardous under standard regulations, proper laboratory practices should always be followed when handling any chemical substance. The growing body of research on this compound suggests it will continue to be an important tool in both basic research and applied pharmaceutical development for years to come.

1694866-40-4 (2-amino-2-ethyl-5-(4-methyl-1H-pyrazol-1-yl)pentanoic acid) 関連製品

- 391876-35-0((2E)-3-(2-chlorophenyl)-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]prop-2-enamide)

- 1805043-75-7(5-Chloromethyl-4-cyano-2-fluorophenylacetic acid)

- 1261645-35-5(COc1ccc(F)cc1OC(F)F)

- 69094-18-4(2,2-Dibromo-2-nitroethanol)

- 891124-75-7(5-propyl-3-{(pyridin-2-yl)methylsulfanyl}-7H,8H-1,2,4triazolo4,3-apyrimidin-7-one)

- 128800-36-2(Methyl 2-chloro-4,6-difluorobenzoate)

- 2171900-25-5(1-4-amino-4-(2-methyl-2H-1,2,3-triazol-4-yl)piperidin-1-yl-2,2,2-trifluoroethan-1-one)

- 52578-37-7(ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate)

- 1803560-69-1(tert-butyl 3-(hydrazinecarbonyl)morpholine-4-carboxylate)

- 450337-85-6(3-methoxy-N-2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylbenzamide)